![molecular formula C13H12N2S2 B3067160 N-(2-Mercaptophenyl)-N'-phenylthiourea CAS No. 55704-21-7](/img/structure/B3067160.png)
N-(2-Mercaptophenyl)-N'-phenylthiourea
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as N,N’-Bis(2-mercaptophenyl)propane-1,3-diamine, has been reported. The synthesis was developed starting from 2-(tert-butyl-thio)aniline and malonyl dichloride . Another study reported the synthesis of a series of 4-substituted N-(2-mercaptophenyl)salicylideneimine Schiff bases .Molecular Structure Analysis
While specific structural data for “N-(2-Mercaptophenyl)-N’-phenylthiourea” was not found, similar compounds have been studied. For example, complexes prepared with ONS type N-(2-mercaptophenyl)salicylideneimine and Ni (II) were found to have a highly distorted square planar structure .Chemical Reactions Analysis
In a study, a series of 4-substituted N-(2-mercaptophenyl)salicylideneimine Schiff bases were synthesized and investigated for corrosion inhibition of mild steel in hydrochloric acid medium . Another study reported the reductive conversion from anti-HIV agents with pyrimidobenzothiazine and isothiazolopyrimidine scaffolds .Scientific Research Applications
Metal Complexes and Nanocomplexes:
- Synthesis and Characterization : Researchers have synthesized nanocomplexes of La (III) complexes with different organic ligands using a green chemical method . These nanocomplexes exhibit interesting physicochemical properties.
Wound Dressing and Local Chemotherapy:
- Bio-Medicated Nanofibers : An electrospinning technique was employed to fabricate novel bio-medicated nanofibers. These nanofibers are applied as wound dressings for local chemotherapy in skin injuries .
Synthesis of 2-Mercaptobenzothiazoles:
- Method Development : A method for the synthesis of 2-mercaptobenzothiazoles was developed, characterized by mild conditions, short reaction time, and good yield . These compounds find applications in various fields due to their versatile properties.
Chelating Agents and Coordination Chemistry:
- Tetradentate Organic Ligands : N,N’-Bis(2-mercaptophenyl)propane-1,3-diamine, derived from 2-(tert-butyl-thio)aniline and malonyl dichloride, serves as a new tetradentate organic ligand of the N2S2 type . Such ligands play a crucial role in coordination chemistry.
Biological Studies and Mechanism Investigations:
- Schiff Base Structures : The similarity of Schiff base structures to natural biological systems makes them valuable for studying transformation and racemization reactions in biological contexts .
Potential Therapeutic Agents:
Mechanism of Action
Target of Action
N-(2-Mercaptophenyl)-N’-phenylthiourea (MPT) is a complex compound that has been found to interact with various targets. One of the primary targets of MPT is the copper ion . Copper is an endogenous metal ion that acts as a cofactor in several enzymes and is involved in reactive oxygen species (ROS) production, promotion of tumor progression, metastasis, and angiogenesis .
Mode of Action
MPT interacts with its targets through a process of complex formation. For instance, in the presence of copper ions, MPT forms a copper complex that exhibits anticancer activity . This complex formation triggers cell death, making it a potential anticancer agent .
Biochemical Pathways
It is known that the compound can influence the pathways related to ros production, tumor progression, metastasis, and angiogenesis due to its interaction with copper ions
Pharmacokinetics
The compound’s ability to form complexes with copper ions suggests that it may have a significant impact on bioavailability .
Result of Action
The primary result of MPT’s action is its potential anticancer activity. The compound’s ability to form a copper complex that triggers cell death suggests that it could be used as a therapeutic agent in the treatment of cancer . .
Action Environment
The action of MPT can be influenced by various environmental factors. For example, the presence of copper ions in the environment can enhance the compound’s anticancer activity . Additionally, the compound has been found to inhibit the corrosion of mild steel in a hydrochloric acid medium , suggesting that its action can be influenced by the acidity of the environment.
Future Directions
While specific future directions for “N-(2-Mercaptophenyl)-N’-phenylthiourea” were not found, research into similar compounds continues. For example, Schiff bases have been studied with great interest for corrosion inhibition . Additionally, the anticancer properties of mixed Cu (II) complexes bearing substituted or unsubstituted 1,10-phenanthroline based ligands and different classes of inorganic and organic auxiliary ligands are being explored .
properties
IUPAC Name |
1-phenyl-3-(2-sulfanylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S2/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h1-9,16H,(H2,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSNXUWQQVRWSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204240 | |
Record name | N-(2-Mercaptophenyl)-N'-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Mercaptophenyl)-N'-phenylthiourea | |
CAS RN |
55704-21-7 | |
Record name | N-(2-Mercaptophenyl)-N'-phenylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055704217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC164979 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Mercaptophenyl)-N'-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-MERCAPTOPHENYL)-N'-PHENYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3E6ORU71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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